molecular formula C10H14O2 B12684608 2-Methoxy-4-(1-methylethyl)phenol CAS No. 53587-16-9

2-Methoxy-4-(1-methylethyl)phenol

Cat. No.: B12684608
CAS No.: 53587-16-9
M. Wt: 166.22 g/mol
InChI Key: UTTAPTYWBUUIPU-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-methylethyl)phenol, also known as thymol methyl ether, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to the benzene ring. This compound is known for its aromatic properties and is commonly found in essential oils of various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-(1-methylethyl)phenol can be synthesized through several methods. One common approach involves the methylation of thymol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be synthesized via the methylation of thymol using methanol in the presence of a suitable catalyst such as sulfuric acid or aluminum chloride. This method allows for efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-methylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

2-Methoxy-4-(1-methylethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties, making it useful in biological research.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-methylethyl)phenol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

2-Methoxy-4-(1-methylethyl)phenol can be compared with other similar compounds such as:

    Thymol: Lacks the methoxy group but has similar antimicrobial properties.

    Eugenol: Contains a methoxy group and has similar aromatic properties but differs in its side chain structure.

    Guaiacol: Another methoxy-substituted phenol with distinct applications in the food and pharmaceutical industries.

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.

Properties

CAS No.

53587-16-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methoxy-4-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3

InChI Key

UTTAPTYWBUUIPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

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